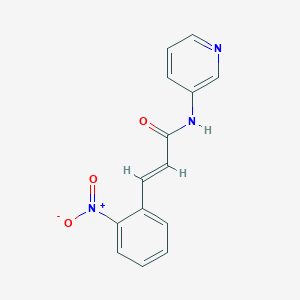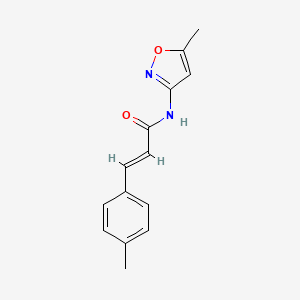
Dihydromikanolide
Overview
Description
Dihydromikanolide is a natural product found in Mikania micrantha . It has a molecular formula of C15H16O6 . The average mass is 292.284 Da and the monoisotopic mass is 292.094696 Da .
Synthesis Analysis
The synthesis of Dihydromikanolide involves hydrogenation . The compound can be obtained directly by adding a liquid n-alkane to the Dihydromikanolide enriched extract in solution in ethyl acetate .
Molecular Structure Analysis
The molecular structure of Dihydromikanolide is complex with 8 defined stereocentres . The IUPAC name for Dihydromikanolide is (2R,4R,5S,7S,9S,12R,13R,14R)-7,12-Dimethyl-3,6,10,15-tetraoxapentacyclo [12.2.1.02,4.05,7.09,13]heptadec-1 (17)-ene-11,16-dione .
Physical And Chemical Properties Analysis
Dihydromikanolide has a molecular weight of 292.28 and a molecular formula of C15H16O6 . The exact mass is 292.094688 g/mol .
Scientific Research Applications
Hydrogen Generation and Catalysis
- Dihydromikanolide has been studied for its role in hydrogen generation and catalysis. Research indicates that certain compounds, including dihydromikanolide, can catalyze the production of hydrogen under specific conditions. This area of research holds potential for developing sustainable energy sources and improving catalytic processes (Felton et al., 2007).
Allelopathy and Phytotoxicity
- In the realm of plant biology, dihydromikanolide has been identified as a potent allelochemical with significant phytotoxic effects. Studies have shown that it inhibits both germination and seedling growth of certain plant species, suggesting its role in plant competition and invasive species dynamics (Shao et al., 2005).
Soil Microbiology
- Research has also explored the impact of dihydromikanolide on soil microbial communities. It's been found to influence the regulation of soil microbial activity, nutrient availability, and the composition of microbial communities. These findings are significant for understanding plant-soil interactions and the ecological impact of invasive plant species (Yu et al., 2021).
Industrial Applications
- On an industrial scale, dihydromikanolide and related compounds have potential applications in the synthesis of various chemicals and materials. The research has highlighted their role in reactions that are important for the production of biofuels, pharmaceuticals, and other chemical products. The ability of these compounds to catalyze specific reactions under controlled conditions is a key area of interest (Katryniok et al., 2010).
Future Directions
properties
IUPAC Name |
(2R,4R,5S,7S,9S,12R,13R,14R)-7,12-dimethyl-3,6,10,15-tetraoxapentacyclo[12.2.1.02,4.05,7.09,13]heptadec-1(17)-ene-11,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-5-9-7-3-6(14(17)18-7)10-11(20-10)12-15(2,21-12)4-8(9)19-13(5)16/h3,5,7-12H,4H2,1-2H3/t5-,7-,8+,9+,10-,11-,12+,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXZMNXWXQCJU-XMOWUHPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C(O3)C4C(O4)C5=CC2OC5=O)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C[C@]3([C@@H](O3)[C@H]4[C@H](O4)C5=C[C@H]2OC5=O)C)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331768 | |
| Record name | Dihydromikanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromikanolide | |
CAS RN |
23758-04-5 | |
| Record name | Dihydromikanolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



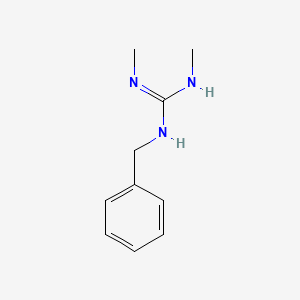
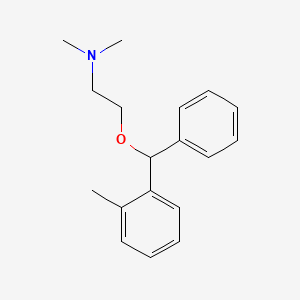

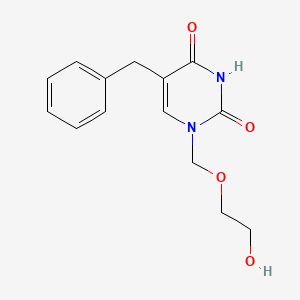
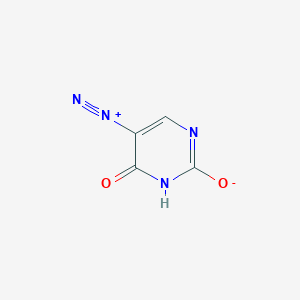
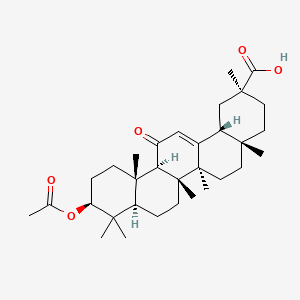

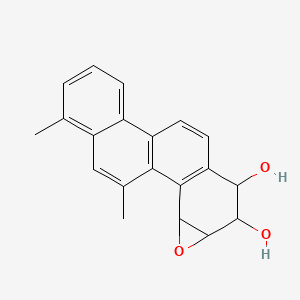
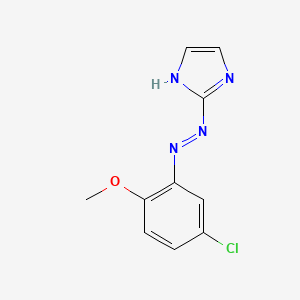
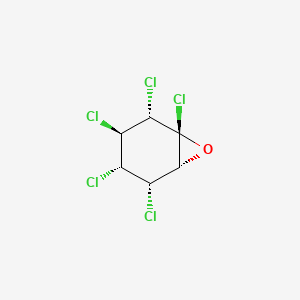
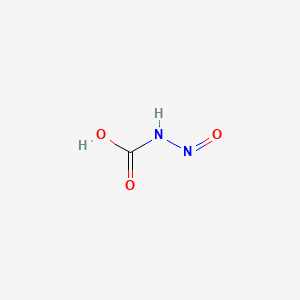
![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)
